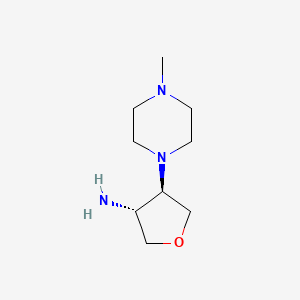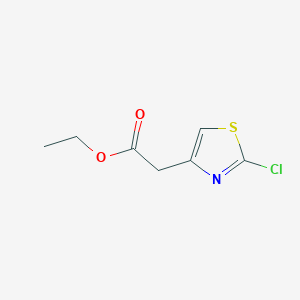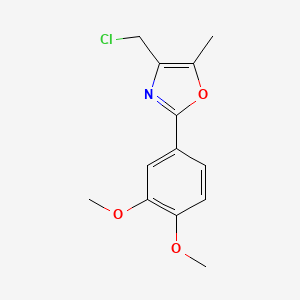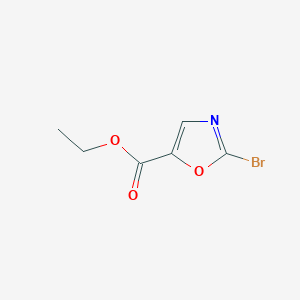![molecular formula C13H19Cl2N5O2 B1415248 tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate CAS No. 2173090-48-5](/img/structure/B1415248.png)
tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
Overview
Description
The compound “tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate” is a complex organic molecule. It contains a tert-butyl group, a piperidin-4-yl group, and a 1,3,5-triazin-2-yl group . The molecular formula is C14H15Cl2N5O, with an average mass of 340.208 Da and a monoisotopic mass of 339.065369 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.0 g/cm3, a molar refractivity of 87.2±0.0 cm3, and a polar surface area of 80 Å2 . It also has a polarizability of 34.6±0.0 10-24 cm3, a surface tension of 56.4±0.0 dyne/cm, and a molar volume of 249.0±0.0 cm3 .Scientific Research Applications
1. Structural and Crystallographic Studies
tert-Butyl carbamates have been used in the synthesis of various compounds with potential application in crystallography. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds used to study crystal structures through hydrogen and halogen bonding (Baillargeon et al., 2017).
2. Synthetic Chemistry and Characterization
In synthetic chemistry, tert-butyl carbamates are used as intermediates in the synthesis of complex molecules. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved detailed spectroscopic analysis, showcasing the versatility of tert-butyl carbamates in organic synthesis (Sanjeevarayappa et al., 2015).
3. Role in Pharmaceutical Research
Tert-butyl carbamates are critical intermediates in the development of pharmaceutical compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
4. Application in Materials Science
In materials science, tert-butyl carbamates are used in synthesizing compounds for improving the properties of materials. For example, a study on the antiphoto-oxidative stability of polypropylene involved the use of tert-butyl carbamates (Xue-chuan, 2003).
Mechanism of Action
Target of Action
Similar 1,3,5-triazine derivatives have been investigated as biologically active small molecules . These compounds exhibit a range of activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral effects .
Mode of Action
It is known that 1,3,5-triazine derivatives can interact with various biological targets through different mechanisms, depending on their chemical structure . For instance, some triazine derivatives are known to inhibit key enzymes in the biochemical pathways of certain pathogens, thereby exerting their antimicrobial or antiviral effects .
Biochemical Pathways
Given the broad range of activities exhibited by similar 1,3,5-triazine derivatives, it is likely that multiple pathways could be affected
Pharmacokinetics
The compound’s molecular weight (340208 Da) and structure suggest that it may have suitable properties for absorption and distribution
Result of Action
Similar 1,3,5-triazine derivatives have been shown to exert antimicrobial activity, suggesting that they may interfere with essential cellular processes in microbial pathogens
properties
IUPAC Name |
tert-butyl N-[1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N5O2/c1-13(2,3)22-12(21)16-8-4-6-20(7-5-8)11-18-9(14)17-10(15)19-11/h8H,4-7H2,1-3H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISPQPJXPFLQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)
